molecular formula C18H20N4O3S B2494486 2-((1-allyl-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone CAS No. 1234853-49-6

2-((1-allyl-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone

Cat. No.: B2494486
CAS No.: 1234853-49-6
M. Wt: 372.44
InChI Key: GCPVVVMBXUGJQE-UHFFFAOYSA-N
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Description

2-((1-allyl-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone is a useful research compound. Its molecular formula is C18H20N4O3S and its molecular weight is 372.44. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antiviral Activity

  • Synthesis and Antiviral Activity : This compound is used as a starting material for synthesizing various heterocyclic compounds. These compounds have been evaluated for their cytotoxicity and antiviral activities, including anti-HSV1 and anti-HAV-MBB activity (Attaby et al., 2006).

Antimicrobial and Antimycobacterial Evaluation

  • Antimicrobial and Antimycobacterial Evaluation : A series of derivatives of this compound have been synthesized and screened for antimicrobial and antimycobacterial activities. Some derivatives showed potent activity against strains of Candida and also demonstrated antimycobacterial effects (Narasimhan et al., 2011).

Antifungal Activity

  • Antifungal Activity : Compounds derived from this chemical have been synthesized and tested for their in vitro antifungal activity against strains of Candida (Mamolo et al., 2003).

Anticancer Activity

  • Anticancer Activity : Derivatives of this compound have been synthesized and evaluated for their anticancer activity. Some of these derivatives have shown promising results against various cancer cell lines (Kumar et al., 2013).

Chemical Structure Analysis

  • Chemical Structure Analysis : The compound has been identified and characterized in various studies using techniques like gas chromatography–mass spectrometry, liquid chromatography, nuclear magnetic resonance spectroscopy, and X-ray crystallography (Bijlsma et al., 2015).

Mechanism of Action

Properties

IUPAC Name

2-[5-(3-nitrophenyl)-1-prop-2-enylimidazol-2-yl]sulfanyl-1-pyrrolidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O3S/c1-2-8-21-16(14-6-5-7-15(11-14)22(24)25)12-19-18(21)26-13-17(23)20-9-3-4-10-20/h2,5-7,11-12H,1,3-4,8-10,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCPVVVMBXUGJQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=CN=C1SCC(=O)N2CCCC2)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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